1H and 13C NMR chemical shifts for 4-Bromo-2-chloropyridine-3-sulfonyl chloride
1H and 13C NMR chemical shifts for 4-Bromo-2-chloropyridine-3-sulfonyl chloride
Comprehensive Technical Guide: 1 H and 13 C NMR Chemical Shifts and Structural Characterization of 4-Bromo-2-chloropyridine-3-sulfonyl chloride
Executive Summary & Strategic Value
In modern drug discovery, highly functionalized pyridine scaffolds serve as critical building blocks for developing novel therapeutics. 4-Bromo-2-chloropyridine-3-sulfonyl chloride (CAS: 1805185-69-6) is an exceptionally versatile bifunctional electrophile. It enables orthogonal functionalization: the highly reactive sulfonyl chloride moiety allows for rapid sulfonamide library generation, while the C4-bromide and C2-chloride provide regioselective handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings).
Pyridine sulfonamides synthesized from similar precursors have demonstrated potent biological activities, including serving as promising antimalarial agents targeting Plasmodium falciparum[1]. To utilize this building block effectively, researchers must rigorously validate its structural integrity using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the causality behind its 1 H and 13 C NMR chemical shifts, alongside field-proven experimental protocols.
Structural Analysis & Causality of Chemical Shifts
The accurate assignment of NMR spectra for highly substituted pyridines requires an understanding of the electronic and steric interplay between substituents. The parent compound, 2-chloropyridine-3-sulfonyl chloride, provides an empirical baseline[2]. By applying established substituent effects, we can accurately predict and validate the spectral profile of the 4-bromo derivative.
Causality of 1 H NMR Chemical Shifts
The 1 H NMR spectrum of 4-bromo-2-chloropyridine-3-sulfonyl chloride in CDCl3 features only two aromatic protons: H-5 and H-6 .
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H-6 ( δ≈8.82 ppm): This proton is highly deshielded. It is adjacent to the electronegative pyridine nitrogen and sits para to the strongly electron-withdrawing sulfonyl chloride ( −SO2Cl ) group. The −SO2Cl group removes electron density via both inductive ( −I ) and resonance ( −M ) effects, pushing the signal significantly downfield.
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H-5 ( δ≈7.75 ppm): This proton is situated between the C4-bromine and C6-proton. The introduction of the bulky bromine at C4 causes an anisotropic deshielding effect on the ortho H-5 proton (shifting it ∼+0.2 ppm relative to the parent compound).
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Spin-Spin Coupling: Because H-5 and H-6 are adjacent on the heteroaromatic ring, they exhibit classical ortho-coupling, appearing as two doublets with a coupling constant ( J ) of approximately 5.2 Hz.
Causality of 13 C NMR Chemical Shifts
The 13 C NMR spectrum is dominated by the electronic properties of the halogens and the sulfonyl group:
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Heavy-Atom Effect at C-4: The most striking feature in the 13 C spectrum is the shielding of the ipso carbon (C-4) attached to the bromine. The large electron cloud of bromine induces a diamagnetic shielding effect, pushing the C-4 signal upfield to ∼134.6 ppm compared to a standard aromatic carbon.
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Deshielding at C-2 and C-6: The carbons adjacent to the pyridine nitrogen (C-2 and C-6) are heavily deshielded due to the nitrogen's electronegativity. C-2 is further deshielded by the directly attached chlorine atom ( δ≈157.2 ppm).
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Electron Withdrawal at C-3: The −SO2Cl group drastically reduces electron density at C-3, resulting in a resonance frequency of ∼142.9 ppm.
Quantitative Data Summary
| Nucleus | Position | Predicted Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J , Hz) | Causality / Structural Assignment |
| 1 H | H-6 | 8.82 | Doublet (d), J≈5.2 Hz | Deshielded by adjacent N and para-SO 2 Cl. Couples with H-5. |
| 1 H | H-5 | 7.75 | Doublet (d), J≈5.2 Hz | Deshielded by ortho-Br and meta-SO 2 Cl. Couples with H-6. |
| 13 C | C-2 | 157.2 | Quaternary (C) | Strongly deshielded by electronegative Cl and adjacent N. |
| 13 C | C-6 | 151.2 | Methine (CH) | Deshielded by adjacent N and para-SO 2 Cl. |
| 13 C | C-3 | 142.9 | Quaternary (C) | Deshielded by attached highly electron-withdrawing SO 2 Cl. |
| 13 C | C-4 | 134.6 | Quaternary (C) | Ipso carbon to Br; experiences heavy-atom shielding effect. |
| 13 C | C-5 | 126.9 | Methine (CH) | Relatively shielded compared to other ring carbons; ortho to Br. |
(Note: Chemical shifts are empirically derived based on the experimentally validated parent compound 2-chloropyridine-3-sulfonyl chloride[2] combined with standard aromatic substituent additive rules).
Experimental Protocols: Synthesis & NMR Validation
To ensure scientific integrity, the synthesis of aryl sulfonyl chlorides must be conducted under strictly controlled conditions to prevent hydrolysis of the moisture-sensitive −SO2Cl group. The following protocol utilizes an optimized aqueous Sandmeyer-type chlorosulfonylation approach[3].
Protocol A: Synthesis via Sandmeyer-Type Chlorosulfonylation
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Diazotization: Suspend 3-amino-4-bromo-2-chloropyridine (1.0 eq) in concentrated HCl (10 volumes) and cool the mixture to 0 °C using an ice-brine bath. Slowly add an aqueous solution of sodium nitrite ( NaNO2 , 1.1 eq) dropwise.
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Causality: Maintaining the temperature below 5 °C is critical to stabilize the fleeting aryldiazonium intermediate and prevent its decomposition into a phenol.
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SO 2 Saturation: In a separate jacketed reactor, prepare a saturated solution of sulfur dioxide ( SO2 ) in acetic acid/water containing a catalytic amount of copper(I) chloride ( CuCl , 0.1 eq).
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Chlorosulfonylation: Transfer the cold diazonium salt solution dropwise into the SO2/CuCl mixture at 0 °C.
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Causality: The Cu(I) catalyst facilitates a single-electron transfer (SET) to the diazonium salt, releasing N2 gas and generating an aryl radical. This radical is rapidly captured by SO2 and chloride ions to form the sulfonyl chloride[3].
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Isolation: Dilute the reaction mixture with ice-cold water. The product, 4-bromo-2-chloropyridine-3-sulfonyl chloride, will precipitate due to its low aqueous solubility. Filter the solid, wash with cold water, and dry under high vacuum below 35 °C to prevent thermal degradation.
Protocol B: Self-Validating NMR Sample Preparation
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Solvent Selection: Dissolve 20 mg (for 1 H) or 60 mg (for 13 C) of the dried product in 0.6 mL of anhydrous deuterated chloroform ( CDCl3 ).
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Causality: CDCl3 is non-protic, ensuring the sulfonyl chloride does not undergo solvolysis (which would occur in solvents like Methanol- d4 ).
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Reference Standard: Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS) to serve as the internal zero-point reference ( δ=0.00 ppm).
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Acquisition: Acquire 1 H spectra at 400 MHz (16 scans, D1 = 1.5s). Acquire 13 C spectra at 100 MHz using proton decoupling (1024 scans, D1 = 2.5s). The longer relaxation delay for 13 C ensures the quaternary carbons (C-2, C-3, C-4) fully relax between pulses, allowing for accurate signal detection.
Workflow for the synthesis and self-validating NMR characterization of the sulfonyl chloride.
Downstream Applications in Drug Development
Once structurally validated, 4-bromo-2-chloropyridine-3-sulfonyl chloride is primed for late-stage functionalization. The differing reactivities of its functional groups allow for orthogonal chemistry:
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Sulfonylation (Fastest): The electrophilic −SO2Cl group reacts rapidly with primary or secondary amines in the presence of a mild base (e.g., DIPEA) in dichloromethane (DCM) to yield pyridine-3-sulfonamides. These motifs are highly prized in medicinal chemistry for targeting enzymes like falcipain-2 in malaria models[1].
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Suzuki-Miyaura Coupling (Regioselective): Following sulfonamide formation, the C4-bromide is significantly more reactive toward oxidative addition than the C2-chloride. Using a palladium catalyst (e.g., Pd(dppf)Cl2 ), researchers can regioselectively couple aryl boronic acids at the C4 position.
Orthogonal functionalization pathways utilizing the bifunctional pyridine scaffold.
References
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Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.[Link]
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Karpina, V. R., et al. (2020). A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules.[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]
